Molecular Weight & Formula vs. Thiazole and Pyridine Analogs
The target compound (C₁₅H₁₇N₃OS, MW 287.4 g·mol⁻¹) possesses a distinct elemental composition relative to its closest disclosed analogs. The pyridin-2-yl congener N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide (C₁₅H₁₆N₄O, MW 268.3 g·mol⁻¹) lacks the sulfur atom and contains one additional nitrogen, resulting in a 19.1 g·mol⁻¹ lower molecular weight and altered hydrogen-bonding capacity. The thiazol-2-yl analog N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide (C₁₃H₁₄N₄OS, MW 274.3 g·mol⁻¹) retains sulfur but with a different heterocyclic topology, reducing molecular weight by 13.1 g·mol⁻¹ and modifying lipophilicity [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 287.4 (C₁₅H₁₇N₃OS) |
| Comparator Or Baseline | Pyridin-2-yl analog: 268.3 (C₁₅H₁₆N₄O); Thiazol-2-yl analog: 274.3 (C₁₃H₁₄N₄OS) |
| Quantified Difference | ΔMW = +19.1 vs. pyridinyl; +13.1 vs. thiazolyl |
| Conditions | Calculated from standard atomic masses; structures verified via vendor catalog cross-referencing |
Why This Matters
Molecular weight differences directly influence membrane permeability, solubility, and PK parameters, making the target compound a distinct chemical entity for lead optimization and procurement.
- [1] PubChem. Compound records for pyrrolidine-isonicotinamide derivatives. https://pubchem.ncbi.nlm.nih.gov/ (accessed 28 Apr 2026). View Source
